molecular formula C7H13N3O B13607773 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13607773
M. Wt: 155.20 g/mol
InChI Key: LFQVYMPJTSJFIA-UHFFFAOYSA-N
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Description

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate amino alcohol. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
  • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Uniqueness

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4,7,11H,3,8H2,1-2H3

InChI Key

LFQVYMPJTSJFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CN)O

Origin of Product

United States

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